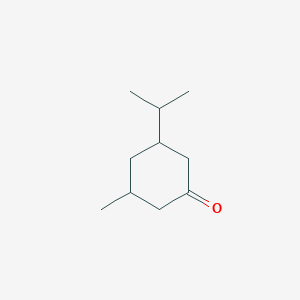

3-Methyl-5-(propan-2-yl)cyclohexan-1-one

Description

Properties

IUPAC Name |

3-methyl-5-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSPKYAHSDBQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281285 | |

| Record name | 3-Methyl-5-(propan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518034-59-8 | |

| Record name | 3-Methyl-5-(propan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemical Considerations, and Conformational Analysis

Systematic IUPAC Nomenclature and Common Synonyms

The compound with the chemical structure 3-Methyl-5-(propan-2-yl)cyclohexan-1-one is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). However, it is more widely recognized by its common name, menthone . wikipedia.org This compound is a monoterpene and a ketone derivative of p-menthane (B155814).

Menthone has several synonyms, which are often used in scientific literature and commercial contexts. These include:

p-Menthan-3-one

2-Isopropyl-5-methylcyclohexanone wikipedia.org

The specific stereoisomers of menthone are often denoted with prefixes such as l-menthone or (+)-menthone to indicate their optical activity. wikipedia.org

| Property | Value |

| Systematic IUPAC Name | (2S,5R)-2-isopropyl-5-methylcyclohexanone (for l-menthone) |

| Common Name | Menthone |

| Molecular Formula | C10H18O |

| Molar Mass | 154.25 g/mol |

Isomeric Forms and Stereoisomeric Purity

This compound possesses two stereogenic centers, leading to the possibility of four stereoisomers. wikipedia.org The stereochemistry of this compound is crucial as it significantly influences its physical and sensory properties.

Diastereomers (cis and trans)

The four stereoisomers of this compound exist as two pairs of diastereomers, which are distinguished by the relative orientation of the methyl and isopropyl groups on the cyclohexane (B81311) ring. wikipedia.org

Menthone : In this diastereomer, the methyl and isopropyl groups are on opposite sides of the ring, resulting in a trans configuration. wikipedia.org

Isomenthone (B49636) : In this diastereomer, the methyl and isopropyl groups are on the same side of the ring, leading to a cis configuration. wikipedia.org

Menthone and isomenthone can interconvert, with the equilibrium favoring the more stable menthone isomer. wikipedia.org

Enantiomeric Forms and their Absolute Configurations

Each diastereomer (menthone and isomenthone) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

The four stereoisomers are:

(2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one : This is (+)-menthone or d-menthone. nih.gov

(2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one : This is (-)-menthone (B42992) or l-menthone, the most abundant natural form. wikipedia.org

(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one : This corresponds to one of the enantiomers of isomenthone. wikipedia.org

(2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one : This is the other enantiomer of isomenthone, also known as (+)-isomenthone. wikipedia.orgnih.gov

The stereoisomeric purity is a critical factor, as different isomers can have distinct biological activities and sensory profiles. For instance, l-menthone is described as having a clean, minty aroma, while d-isomenthone has a "green" note. wikipedia.org

| Stereoisomer | Common Name | Configuration | Absolute Configuration |

| (+)-Menthone | d-Menthone | trans | (2R, 5S) |

| (-)-Menthone | l-Menthone | trans | (2S, 5R) |

| (+)-Isomenthone | d-Isomenthone | cis | (2R, 5R) |

| (-)-Isomenthone | l-Isomenthone | cis | (2S, 5S) |

Conformational Dynamics of the Cyclohexanone (B45756) Ring System

The three-dimensional shape of the this compound molecule is not static but undergoes conformational changes, primarily involving the cyclohexanone ring.

Chair and Boat Conformations

Like cyclohexane, the cyclohexanone ring can adopt several conformations, with the chair conformation being the most stable. nih.gov The chair conformation minimizes both angle strain and torsional strain. Other less stable conformations include the boat and twist-boat forms. The energy barrier for ring inversion from one chair form to another is relatively low, allowing for dynamic equilibrium between different conformations.

Substituent Effects on Conformational Preferences

The presence of the methyl and isopropyl substituents significantly influences the conformational equilibrium of the cyclohexanone ring. In general, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance. nih.gov

For menthone (trans isomer), the most stable conformation is a chair form where both the larger isopropyl group and the methyl group occupy equatorial positions. nih.govfrontiersin.org This arrangement minimizes 1,3-diaxial interactions, which are a major source of steric strain. youtube.com

In the case of isomenthone (cis isomer), it is not possible for both substituents to be in the favored equatorial positions simultaneously in a chair conformation. frontiersin.org Consequently, one substituent must adopt an axial orientation. Due to the larger size of the isopropyl group, the conformer with the isopropyl group in the equatorial position and the methyl group in the axial position is generally favored. However, the energy difference between the possible chair conformations of isomenthone is smaller than for menthone, leading to a more complex conformational landscape. frontiersin.org The presence of the carbonyl group also influences the ring's geometry, causing some distortion from an ideal chair conformation. youtube.com

Advanced Synthetic Methodologies and Strategic Route Design

Classical Multi-Step Synthesis Pathways

Classical synthetic strategies offer foundational and versatile methods for the construction of the 3-Methyl-5-(propan-2-yl)cyclohexan-1-one scaffold. These pathways often involve sequential bond-forming and functional group manipulation steps to build the target molecule.

Grignard Addition and Subsequent Dehydration/Oxidation Sequences

The synthesis could commence with a 3-methylcyclohexanone (B152366) derivative. A Grignard reagent, such as isopropylmagnesium bromide, would be added to the carbonyl group of the cyclohexanone (B45756). This nucleophilic addition would result in the formation of a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol would yield an alkene. The final step would involve the selective oxidation of the double bond to the corresponding ketone, affording the target molecule. The regioselectivity of the dehydration and the choice of an appropriate oxidizing agent would be critical for the success of this route.

A representative, though not empirically validated for this specific compound, reaction scheme is presented below:

| Step | Reactants | Reagents | Product |

| 1 | 3-Methylcyclohexanone | Isopropylmagnesium bromide, Diethyl ether | 1-Isopropyl-3-methylcyclohexan-1-ol |

| 2 | 1-Isopropyl-3-methylcyclohexan-1-ol | Sulfuric acid, Heat | 1-Isopropyl-5-methylcyclohex-1-ene and isomers |

| 3 | 1-Isopropyl-5-methylcyclohex-1-ene | Ozonolysis (O₃, then Zn/H₂O) or other oxidative cleavage reagents | This compound |

Aldol (B89426) Condensation Strategies for Ring Formation

Aldol condensation reactions, particularly the Robinson annulation, are powerful tools for the construction of six-membered rings and are highly relevant to the synthesis of substituted cyclohexanones. The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone, which can then be further modified to the desired saturated cyclohexanone.

For the synthesis of this compound, a retrosynthetic analysis suggests that the target molecule could be derived from a corresponding cyclohexenone precursor, 3-methyl-5-isopropylcyclohex-2-en-1-one. This intermediate could be synthesized via a Robinson annulation between a suitable α,β-unsaturated ketone and a ketone enolate.

A potential, albeit not explicitly documented, synthetic route is outlined in the following table:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 (Michael Addition) | Isopropyl methyl ketone (as enolate source) and Methyl vinyl ketone | Base (e.g., Sodium ethoxide) | 4-Methyl-6-isopropyl-heptane-2,6-dione |

| 2 (Intramolecular Aldol Condensation) | 4-Methyl-6-isopropyl-heptane-2,6-dione | Base (e.g., Sodium ethoxide), Heat | 3-Methyl-5-isopropylcyclohex-2-en-1-one |

| 3 (Reduction) | 3-Methyl-5-isopropylcyclohex-2-en-1-one | H₂, Pd/C | This compound |

Oxidation of Precursor Alcohols or Cycloalkenes

The direct oxidation of a precursor alcohol, specifically 3-methyl-5-(propan-2-yl)cyclohexan-1-ol (also known as p-menthan-3-ol), presents a straightforward and common method for the synthesis of the target ketone. The availability of the precursor alcohol is a key consideration for this approach. Various oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more modern reagents like Dess-Martin periodinane or Swern oxidation conditions.

| Oxidizing Agent | Typical Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone as solvent, typically at 0°C to room temperature |

| Dess-Martin Periodinane | Dichloromethane (DCM) as solvent, room temperature |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM) as solvent, low temperatures (e.g., -78°C) |

Alternatively, the oxidation of a corresponding cycloalkene, such as p-menth-1-ene, could also yield the desired cyclohexanone, though this would likely produce a mixture of products requiring separation.

Asymmetric Synthesis and Enantioselective Approaches

The presence of two stereocenters in this compound makes asymmetric synthesis a critical area of investigation for accessing enantiomerically pure forms of the compound. Enantioselective approaches aim to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Biocatalytic Transformations for Chiral Cyclohexanones (e.g., Kinetic Resolution, Enantioselective Reductions)

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules. Enzymes, such as ketoreductases and lipases, can exhibit high levels of stereoselectivity, making them ideal for the synthesis of enantiomerically enriched cyclohexanones.

Kinetic Resolution: In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thereby enriched. For this compound, a racemic mixture could be subjected to an enzymatic reduction. A ketoreductase could selectively reduce one enantiomer to the corresponding alcohol, allowing for the separation of the unreacted, enantiomerically enriched ketone.

Enantioselective Reductions: A more direct approach involves the enantioselective reduction of a prochiral precursor, such as 3-methyl-5-isopropylcyclohex-2-en-1-one. Ene-reductases can catalyze the asymmetric reduction of the carbon-carbon double bond to establish the two stereocenters in a single step with high enantioselectivity. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess (ee).

| Biocatalytic Approach | Substrate | Enzyme Class | Potential Outcome |

| Kinetic Resolution | Racemic this compound | Ketoreductase | Enantiomerically enriched (S)- or (R)-3-Methyl-5-(propan-2-yl)cyclohexan-1-one and the corresponding alcohol |

| Enantioselective Reduction | 3-Methyl-5-isopropylcyclohex-2-en-1-one | Ene-reductase | Enantiomerically pure (3R,5S)- or (3S,5R)-3-Methyl-5-(propan-2-yl)cyclohexan-1-one |

Metal-Catalyzed Asymmetric Hydrogenation and Other Chiral Catalysis

Metal-catalyzed asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis. Chiral transition metal complexes, often featuring rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, can effectively catalyze the enantioselective hydrogenation of prochiral olefins, such as 3-methyl-5-isopropylcyclohex-2-en-1-one.

The selection of the metal catalyst and the chiral ligand is paramount in determining the enantioselectivity of the hydrogenation. Extensive research has been dedicated to the development of a vast library of chiral ligands that can induce high levels of asymmetry in a wide range of substrates.

| Catalyst System | Ligand Type | Typical Substrate |

| [Rh(COD)₂]BF₄ | Chiral diphosphine ligands (e.g., BINAP, Josiphos) | α,β-Unsaturated ketones |

| Ru(OAc)₂(chiral ligand) | Chiral diphosphine ligands (e.g., MeO-BIPHEP) | α,β-Unsaturated ketones |

| [Ir(COD)Cl]₂ | Chiral phosphine-oxazoline ligands (e.g., PHOX) | α,β-Unsaturated ketones |

While specific data for the asymmetric hydrogenation of 3-methyl-5-isopropylcyclohex-2-en-1-one is not prevalent in the literature, the general success of these catalytic systems with structurally similar substrates suggests their potential applicability.

Regioselective Functionalization of the Cyclohexanone Core

Achieving regioselective functionalization of the this compound core is crucial for the synthesis of more complex derivatives. This control is primarily dictated by the formation of specific enolates.

The presence of two different alpha-carbons in this compound allows for the formation of two distinct regioisomeric enolates. The regioselectivity of this deprotonation can be controlled by carefully choosing the reaction conditions to favor either the kinetic or the thermodynamic enolate.

Kinetic Enolate: The kinetic enolate is formed by the removal of the most accessible proton, which in this case is at the less substituted alpha-carbon. This process is favored under conditions that are irreversible and rapid. Typically, this involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). These conditions ensure that the fastest-forming product is the major one.

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is generally the more substituted one. Its formation is favored under conditions that allow for equilibrium to be established. This is typically achieved by using a smaller, less hindered base (such as sodium hydride or an alkoxide) at higher temperatures. These conditions allow for the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.

| Enolate Type | Base Characteristics | Temperature | Key Principle |

|---|---|---|---|

| Kinetic | Strong, sterically hindered (e.g., LDA) | Low (e.g., -78 °C) | Fastest rate of formation |

| Thermodynamic | Smaller, less hindered (e.g., NaH, NaOR) | Higher (e.g., room temperature or above) | Most stable product |

Alpha-Functionalization: Once the desired enolate is formed, it can be reacted with various electrophiles to achieve regioselective functionalization at the alpha-position. For instance, the kinetic enolate of a substituted cyclohexanone can undergo regioselective monoalkylation. A general and convenient method for this involves the use of manganese enolates, which have been shown to provide higher yields and better regioselectivity compared to the corresponding lithium enolates, minimizing the formation of polyalkylated products. kiku.dk This approach would allow for the introduction of an alkyl group at the less substituted alpha-carbon of this compound. Similarly, regioselective halogenation at the alpha-position can be achieved by trapping the enolate with a suitable halogen source. organic-chemistry.orgresearchgate.net

Chemical Reactivity, Transformation Mechanisms, and Derivative Synthesis

Carbonyl Group Transformations

The ketone functional group in 3-Methyl-5-(propan-2-yl)cyclohexan-1-one is a primary site for chemical reactions, undergoing nucleophilic additions and condensation reactions to yield a variety of products.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Hydride Reductions: The reduction of this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), results in the formation of the corresponding secondary alcohol, 3-Methyl-5-(propan-2-yl)cyclohexan-1-ol. The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon. Subsequent workup with a protic solvent provides the final alcohol product. The stereochemical outcome of this reduction can be influenced by the steric hindrance posed by the methyl and isopropyl groups on the cyclohexane (B81311) ring, potentially leading to a mixture of diastereomeric alcohols.

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl group of this compound. This reaction is a versatile method for forming new carbon-carbon bonds. For instance, the reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup yields a tertiary alcohol, 1,3-Dimethyl-5-(propan-2-yl)cyclohexan-1-ol. The mechanism follows the general pathway of nucleophilic addition to the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium borohydride (NaBH₄) | 3-Methyl-5-(propan-2-yl)cyclohexan-1-ol | Hydride Reduction |

| Methylmagnesium bromide (CH₃MgBr) | 1,3-Dimethyl-5-(propan-2-yl)cyclohexan-1-ol | Grignard Reaction |

| Methyllithium (CH₃Li) | 1,3-Dimethyl-5-(propan-2-yl)cyclohexan-1-ol | Organolithium Addition |

Condensation reactions of this compound involve the reaction of the carbonyl group with a nucleophile, typically an amine or an enolate, followed by the elimination of a small molecule, usually water.

Enone Formation: Under acidic or basic conditions, this compound can undergo an intramolecular aldol (B89426) condensation if a suitable enol or enolate can be formed. More commonly, it can react with another carbonyl compound in a crossed aldol condensation. A significant reaction is the formation of α,β-unsaturated ketones, or enones. For example, the dehydration of an aldol addition product can lead to the formation of compounds like 3-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one. This transformation introduces a carbon-carbon double bond in conjugation with the carbonyl group.

Imine Formation: The reaction of this compound with primary amines (RNH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. This reaction is reversible and is often driven to completion by the removal of water.

Cyclohexane Ring Transformations

Transformations involving the cyclohexane ring of this compound allow for further functionalization and structural modification of the molecule.

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can undergo substitution reactions with various electrophiles.

Alkylation: The α-alkylation of this compound can be achieved by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide). This results in the formation of a new carbon-carbon bond at the α-position. The regioselectivity of this reaction (i.e., which α-carbon is alkylated) can be controlled by the choice of base and reaction conditions.

Acylation: Similarly, the enolate of this compound can react with an acylating agent, such as an acid chloride or an anhydride, to introduce an acyl group at the α-position. This reaction leads to the formation of a β-dicarbonyl compound.

The cyclohexane ring can undergo oxidative rearrangements, most notably the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by insertion of an oxygen atom adjacent to the carbonyl group. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms; more substituted carbons tend to migrate preferentially. In the case of this compound, this would lead to the formation of a seven-membered ring lactone.

The cyclohexane ring system can be reduced to a cyclohexane. This can be achieved through a few different methods that target the carbonyl group and ultimately lead to its removal.

Clemmensen Reduction: This reduction is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing ketones to alkanes. However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base (e.g., KOH) at high temperatures. The hydrazone is converted to the corresponding alkane, with the evolution of nitrogen gas. The Wolff-Kishner reduction is performed under basic conditions and is therefore suitable for substrates that are sensitive to acid.

Catalytic Hydrogenation: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) under catalytic hydrogenation conditions, typically using a metal catalyst such as palladium on carbon (Pd/C) at elevated pressure and temperature. This method can also lead to the reduction of the entire ring to the corresponding cycloalkane, 1-methyl-3-isopropylcyclohexane, depending on the reaction conditions.

Table 2: Summary of Cyclohexane Ring Transformations

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alpha-Alkylation | 1. LDA, 2. RX | α-Alkyl cyclohexanone (B45756) |

| Alpha-Acylation | 1. LDA, 2. RCOCl | α-Acyl cyclohexanone |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone |

| Clemmensen Reduction | Zn(Hg), HCl | Substituted cyclohexane |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Substituted cyclohexane |

| Catalytic Hydrogenation | H₂, Pd/C | Substituted cyclohexane |

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound, commonly known as menthone, is of significant interest, particularly in catalytic transformations that modify its structure to produce valuable derivatives like menthol (B31143). Understanding the mechanisms of these reactions, including the intricate catalytic cycles and the factors governing stereochemical outcomes, is crucial for optimizing synthetic routes and achieving desired product specificities.

Catalytic Cycles in Transition Metal-Mediated Transformations

The hydrogenation of the carbonyl group in menthone is a cornerstone transformation, frequently mediated by transition metal catalysts. A prominent example is the hydrogenation using platinum (Pt) and bimetallic platinum-tin (Pt-Sn) catalysts. researchgate.netconicet.gov.ar The general mechanism for such heterogeneous catalytic hydrogenations involves several key steps. libretexts.org

A plausible catalytic cycle for the hydrogenation of menthone on a platinum surface can be described as follows:

Adsorption of Reactants : Both molecular hydrogen (H₂) and the menthone substrate are adsorbed onto the active sites of the platinum catalyst surface.

Dissociation of Hydrogen : The H-H bond in the adsorbed hydrogen molecule is cleaved, resulting in the formation of atomic hydrogen species (hydrides) bound to the platinum surface (Pt-H).

Ketone Coordination and Hydride Transfer : The carbonyl oxygen of menthone coordinates to an electron-deficient platinum site. This is followed by the sequential transfer of two adsorbed hydrogen atoms. The first hydride attacks the electrophilic carbonyl carbon, forming a metal-bound alkoxy intermediate. The second hydrogen atom then transfers to the oxygen, yielding the final alcohol product (menthol).

Desorption of Product : The resulting menthol molecule, being more weakly adsorbed than the reactant ketone, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. libretexts.org

The introduction of a second metal, such as tin, to create a bimetallic Pt-Sn catalyst, significantly alters the catalytic performance. researchgate.netconicet.gov.ar Tin can modify the electronic properties of platinum, weakening the interaction between the catalyst and the C=O bond of the ketone. nih.gov This modification can facilitate the desorption of the alcohol product and suppress side reactions, thereby increasing the reaction rate and influencing the selectivity of the hydrogenation process. researchgate.netnih.govresearchgate.net Specifically, in Pt-Sn catalysts, tin is believed to break up large platinum ensembles, creating new active sites at the Pt-Sn interface that favor the activation of the carbonyl group. syr.edu This "promoter" effect not only enhances catalytic activity but also plays a role in directing the stereochemical outcome of the reaction.

Stereochemical Outcomes and Diastereoselectivity in Reactions

This compound exists as two diastereomers: (-)-menthone (B42992) (2S,5R) and (+)-isomenthone (2R,5R). In both isomers, the bulky isopropyl group strongly prefers an equatorial position to minimize steric strain. The key difference lies in the orientation of the methyl group; it is equatorial in isomenthone (B49636) but axial in the more stable menthone. The reduction of the carbonyl group at the C1 position introduces a new stereocenter, leading to the formation of up to four possible diastereomeric alcohols (menthol, neomenthol, isomenthol, and neoisomenthol).

The diastereoselectivity of this reduction is heavily influenced by steric hindrance imposed by the pre-existing substituents on the cyclohexanone ring. The direction of hydride attack (either from the axial or equatorial face of the carbonyl) determines the configuration of the resulting hydroxyl group. This phenomenon can be rationalized using established stereochemical principles like the Felkin-Anh model, which predicts that the nucleophile (hydride) will preferentially attack the carbonyl carbon from the least hindered face. chemtube3d.comuwindsor.cayoutube.comuvic.ca

For (-)-menthone, the axial methyl group at C2 partially shields one face of the carbonyl. However, the primary steric control is exerted by the large equatorial isopropyl group at C5. Hydride attack generally occurs from the less hindered equatorial face, leading to the formation of an axial hydroxyl group. This results in (+)-neomenthol as a major product. Conversely, attack from the more hindered axial face yields an equatorial hydroxyl group, forming (-)-menthol.

For (+)-isomenthone, both the methyl and isopropyl groups are in the equatorial position. This conformation allows for a clearer preference for hydride attack from the less hindered axial face, leading to the formation of an equatorial hydroxyl group and yielding (+)-isomenthol as the predominant product.

The choice of catalyst and reaction conditions can significantly alter the ratio of these diastereomers. researchgate.netacs.org For instance, studies on the hydrogenation of (-)-menthone and (+)-isomenthone using different platinum-based catalysts have demonstrated this control.

Table 1. Diastereoselectivity in the Hydrogenation of Menthone Isomers.

The data indicates that the addition of tin to the platinum catalyst reverses the diastereoselectivity for both substrates. For (-)-menthone, the Pt-Sn catalyst favors the formation of (-)-menthol, suggesting that the modified active sites promote attack from the axial direction, overcoming the steric hindrance of the axial methyl group. researchgate.net This highlights the sophisticated interplay between catalyst structure and the stereochemical landscape of the substrate in determining the final product distribution.

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules like 3-Methyl-5-(propan-2-yl)cyclohexan-1-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's constitution and stereochemistry can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment, while the multiplicity in the ¹H spectrum reveals the number of adjacent protons.

For this compound (isomenthone), the spectra reveal distinct signals for the methyl and isopropyl substituents, as well as the protons and carbons of the cyclohexanone (B45756) ring. The carbons and protons alpha to the carbonyl group (C2, C6) are characteristically deshielded, appearing further downfield. bmrb.ionih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (Isomenthone) in CDCl₃.

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| 1 (C=O) | ~212.8 | - | - |

| 2 (CH-isopropyl) | ~56.2 | ~2.14 | m |

| 3 (CH₂) | ~34.3 | ~1.36 / ~2.00 | m |

| 4 (CH₂) | ~28.2 | ~1.99 / ~2.36 | m |

| 5 (CH-methyl) | ~26.2 | ~2.14 | m |

| 6 (CH₂) | ~51.2 | ~1.99 / ~2.36 | m |

| 7 (CH₃ on C5) | ~22.6 | ~1.01 | d |

| 8 (CH of isopropyl) | ~35.8 | ~2.14 | m |

| 9 (CH₃ of isopropyl) | ~21.6 | ~0.91 | d |

| 10 (CH₃ of isopropyl) | ~19.0 | ~0.85 | d |

Note: Data is based on values reported for L-menthone and related isomers and may vary slightly. bmrb.ionih.gov Assignments for protons on the ring (positions 3, 4, 6) can be complex due to overlapping signals.

Two-dimensional NMR experiments are crucial for resolving ambiguities from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are on adjacent carbons. For instance, a COSY spectrum would show a cross-peak between the proton at C5 and the protons of the C5-methyl group, confirming their connectivity. It would also map out the entire spin system of the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For example, the proton signal at ~1.01 ppm would show a correlation to the carbon signal at ~22.6 ppm, assigning them as the C7 methyl group. bmrb.ionp-mrd.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for identifying quaternary carbons (like the carbonyl C1) and piecing together the carbon framework. For example, the protons of the C7 methyl group would show an HMBC correlation to C5, C4, and C6. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for determining stereochemistry. In isomenthone (B49636), the methyl and isopropyl groups are in a cis relationship. A NOESY spectrum would show a cross-peak between the protons of the axial C5-methyl group and the axial protons on the same face of the ring, confirming its orientation. mdpi.com

In solution, this compound adopts a chair conformation to minimize steric and torsional strain. frontiersin.orgnih.gov The bulky isopropyl group at C2 strongly prefers an equatorial position. In the cis isomer (isomenthone), this forces the methyl group at C5 into an axial position.

This preferred conformation can be confirmed using NMR data:

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed between axial-axial protons (180° dihedral angle), while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. Analysis of these J-values for the ring protons allows for the confirmation of the chair conformation and the assignment of substituents as either axial or equatorial. nih.gov

NOE Interactions: As mentioned, NOESY provides direct evidence of through-space proximity. For the stable chair conformation of isomenthone, a strong NOE would be expected between the axial methyl group at C5 and the other axial protons on the same side of the ring (at C3 and C1, though C1 has no proton). This data provides definitive proof of the stereochemical arrangement. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These two techniques are often complementary. epequip.comspectroscopyonline.com

The most characteristic feature in the vibrational spectrum of this compound is the strong absorption corresponding to the carbonyl (C=O) group of the ketone.

Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkane) | FT-IR, Raman | 2850 - 2990 | Strong |

| C=O Stretch (ketone) | FT-IR | ~1715 | Very Strong |

| C-H Bend (CH₂, CH₃) | FT-IR | 1370 - 1465 | Medium |

| C-C Stretch | Raman | 800 - 1200 | Medium-Weak |

FT-IR Spectroscopy: The ketone C=O stretch gives rise to a very intense and sharp absorption band around 1715 cm⁻¹. The spectrum also features strong bands in the 2850-2990 cm⁻¹ region due to the C-H stretching of the methyl, isopropyl, and cyclohexyl groups. C-H bending vibrations appear in the 1370-1465 cm⁻¹ range. guidechem.commt.com

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecule. While the polar C=O bond gives a weaker Raman signal compared to its IR absorption, the C-H and C-C bonds of the hydrocarbon framework produce strong signals, providing complementary information. guidechem.comthermofisher.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). chemguide.co.uk

The fragmentation of cyclohexanones is well-studied and is dominated by cleavages alpha to the carbonyl group. rsc.orglibretexts.org Key fragmentation pathways for isomenthone include:

Loss of the isopropyl group: Alpha-cleavage between C2 and the isopropyl group leads to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in a prominent peak at m/z 111.

Loss of a propyl group via ring opening: A major fragmentation pathway involves the loss of a C₃H₆ (propene, 42 Da) fragment, leading to an ion at m/z 112. rsc.org

McLafferty Rearrangement: This rearrangement can lead to the formation of a radical cation at m/z 98.

Further fragmentations: Subsequent losses of carbon monoxide (CO, 28 Da) and other small alkyl fragments lead to a series of characteristic ions at lower m/z values, such as 83, 69 (a very common fragment), and 55. rsc.org

Table 3: Principal Mass Fragments for this compound.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₇H₁₂O]⁺• | Loss of propene (C₃H₆) |

| 111 | [C₇H₁₁O]⁺ | Loss of isopropyl radical (•C₃H₇) |

| 98 | [C₆H₁₀O]⁺• | McLafferty Rearrangement |

| 83 | [C₆H₁₁]⁺ | Loss of CO from m/z 111 |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Note: Fragmentation data based on published spectra for menthone and isomenthone. rsc.org

X-ray Crystallography for Solid-State Structural Precision (where applicable for derivatives)

X-ray crystallography provides the most precise and unambiguous structural data, including bond lengths, bond angles, and absolute stereochemistry, for compounds that can be obtained as single crystals. Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method. frontiersin.org

However, a solid derivative of the compound, such as an oxime, semicarbazone, or hydrazone, could be synthesized and crystallized. An X-ray diffraction analysis of such a derivative would provide a definitive three-dimensional structure of the molecule in the solid state. This would serve as the ultimate confirmation of the connectivity and stereochemistry determined by NMR and other methods.

Chromatographic Techniques for Separation and Purity Determination (e.g., GC, HPLC)

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the separation and analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the specific challenge of separating the stereoisomers of this compound, chiral GC columns are essential.

Detailed Research Findings:

The analysis of substituted cyclohexanones, a class of compounds to which this compound belongs, frequently employs cyclodextrin-based chiral stationary phases. These phases, such as those derived from β-cyclodextrin, create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that influence the resolution of the stereoisomers.

Below are illustrative tables of typical GC parameters used for the analysis of similar chiral cyclic ketones.

Table 1: Illustrative GC-FID Parameters for Chiral Analysis of a Substituted Cyclohexanone

| Parameter | Value |

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

Table 2: Expected Retention Times for Isomers of a Menthone Analog

| Isomer | Expected Retention Time (min) |

| (+)-Isomer | 18.5 |

| (-)-Isomer | 19.2 |

Note: These are hypothetical retention times based on the analysis of similar compounds and are for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful technique for the separation and purity determination of this compound. HPLC is particularly advantageous for the analysis of less volatile or thermally labile compounds. For the separation of enantiomers, chiral HPLC is the method of choice, employing a chiral stationary phase (CSP).

Detailed Research Findings:

The separation of cyclic ketone isomers by HPLC is often achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. These CSPs can exhibit high enantioselectivity for a wide range of chiral compounds. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, plays a crucial role in achieving the desired separation. The composition of the mobile phase is optimized to balance resolution and analysis time.

While specific HPLC methods for this compound are not extensively documented, methods for the separation of related chiral ketones demonstrate the utility of this technique. The determination of enantiomeric excess is a primary application, which is critical in asymmetric synthesis and for the characterization of chiral natural products. A UV detector is commonly used for detection if the molecule possesses a chromophore, although for compounds lacking a strong chromophore, a refractive index (RI) or a circular dichroism (CD) detector may be employed.

The following tables illustrate typical HPLC conditions for the chiral separation of substituted cyclohexanones.

Table 3: Illustrative HPLC Parameters for Chiral Separation of a Substituted Cyclohexanone

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

Table 4: Expected HPLC Retention Data for Isomers of a Menthone Analog

| Isomer | Expected Retention Time (min) |

| Enantiomer 1 | 12.3 |

| Enantiomer 2 | 14.8 |

Note: These are hypothetical retention times based on the analysis of similar compounds and are for illustrative purposes only.

Theoretical and Computational Chemistry Studies of 3 Methyl 5 Propan 2 Yl Cyclohexan 1 One

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to computational chemistry, providing insights into the electronic structure and optimized geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, offering a detailed description of molecular properties.

Ab initio methods , such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. eurjchem.comdiva-portal.org They provide a foundational, albeit computationally expensive, way to approximate the electronic wavefunction and energy of a molecule.

Density Functional Theory (DFT) has become a more common approach due to its favorable balance of accuracy and computational cost. eurjchem.com DFT methods calculate the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are routinely used to determine the ground-state geometry and electronic properties of organic molecules. researchgate.net

For 3-Methyl-5-(propan-2-yl)cyclohexan-1-one, these calculations would begin by defining an initial 3D structure. The chosen method then systematically adjusts the positions of the atoms to find the lowest energy arrangement, known as the optimized geometry. The output provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable three-dimensional shape.

Table 1: Representative Geometric Parameters for this compound from a Hypothetical DFT Calculation This table presents plausible data that would be generated from a DFT/B3LYP/6-31G(d,p) calculation to illustrate the typical output.

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length | C1=O | 1.21 Å |

| Bond Length | C1-C2 | 1.52 Å |

| Bond Length | C3-C(methyl) | 1.54 Å |

| Bond Length | C5-C(isopropyl) | 1.55 Å |

| Bond Angle | C6-C1-C2 | 117.5° |

| Bond Angle | C2-C3-C4 | 111.0° |

Computational Conformational Analysis and Energy Minima

The flexibility of the six-membered ring in this compound means it can exist in several different spatial arrangements, or conformations. Computational conformational analysis is used to identify these stable conformers and determine their relative energies. researchgate.netresearchgate.net

The process involves rotating the molecule around its single bonds to generate a wide range of possible shapes. Each of these starting geometries is then optimized using quantum chemical methods to find the nearest local energy minimum. frontiersin.org For a substituted cyclohexane (B81311) like this compound, the primary conformations of interest are the chair, boat, and twist-boat forms. The substituents (methyl and isopropyl groups) can be in either axial or equatorial positions, leading to multiple diastereomeric conformers.

Calculations reveal the relative stability of each conformer. researchgate.net The conformer with the lowest calculated energy is the most stable and, therefore, the most populated at equilibrium. The energy differences between conformers can be used to calculate their expected population distribution at a given temperature. For this compound, it is expected that chair conformations with the bulky isopropyl and smaller methyl groups in equatorial positions would be the most stable to minimize steric hindrance.

Table 2: Illustrative Relative Energies of Conformers for this compound This table shows hypothetical relative energies for different chair conformers, demonstrating how computational analysis identifies the most stable structures.

| Conformer | Methyl Position | Isopropyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Chair) | Equatorial | Equatorial | 0.00 (most stable) |

| 2 (Chair) | Axial | Equatorial | +1.85 |

| 3 (Chair) | Equatorial | Axial | +2.20 |

Prediction of Spectroscopic Parameters (e.g., GIAO-DFT for NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.govrsc.org

The GIAO-DFT method computes the shielding of each nucleus (e.g., ¹³C and ¹H) from an external magnetic field based on the molecule's electronic structure. uow.edu.au These calculated shielding values are then converted into chemical shifts (δ) by referencing them against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

This predictive power is invaluable for structure elucidation. If multiple isomers or conformers of a molecule are possible, comparing the computationally predicted NMR spectra for each candidate with the experimental spectrum can confirm the correct structure. nrel.gov The accuracy of these predictions depends on the level of theory and basis set used. researchgate.net

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound This table provides an example of predicted chemical shifts that could be obtained from a GIAO-DFT calculation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 211.5 |

| C2 | 41.2 |

| C3 | 34.8 |

| C4 | 43.1 |

| C5 | 25.9 |

| C6 | 50.3 |

| C(methyl) | 22.4 |

| C(isopropyl CH) | 32.7 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would start with an optimized structure and assign initial velocities to each atom based on a target temperature. The simulation then calculates the forces acting on each atom and updates their positions and velocities over a series of very short time steps (femtoseconds).

This approach allows for the exploration of conformational changes, such as ring flips between different chair conformations. By analyzing the trajectory of the atoms over time, one can observe how the molecule vibrates, rotates, and transitions between different energy states, providing a more realistic picture of its behavior in a solution or other environment.

Mechanistic Probing via Transition State Calculations and Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction pathway that connects reactants to products. researchgate.net

For reactions involving this compound, such as its reduction or enolization, transition state calculations can be performed. These calculations locate the specific geometry of the transition state structure and determine its energy. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

Reaction pathway analysis, often done using methods like the Intrinsic Reaction Coordinate (IRC), traces the path from the transition state downhill to both the reactants and the products. This confirms that the calculated transition state correctly connects the desired species and provides a detailed picture of the geometric changes that occur during the reaction.

Electronic Property Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Beyond geometry and energy, computational methods can reveal a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating it as a site for electrophilic attack, and positive potentials (blue) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis : NBO analysis examines the interactions between filled and vacant orbitals within the molecule. wisc.edu It provides a detailed picture of charge delocalization, hyperconjugation, and intramolecular bonding. acadpubl.euresearchgate.net For the target molecule, NBO analysis could quantify the stabilization energy from interactions such as the delocalization of lone pair electrons from the carbonyl oxygen into adjacent anti-bonding orbitals.

Table 4: Illustrative Electronic Properties for this compound from a DFT Calculation This table presents hypothetical data for key electronic descriptors.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Ionization Potential (I) | 6.8 eV |

| Electron Affinity (A) | 0.5 eV |

| Electronegativity (χ) | 3.65 eV |

Synthesis and Research of Analogues and Complex Derivatives

Cyclohexanone-Based Chirons and Building Blocks

The utility of naturally occurring chiral molecules, often referred to as the "chiral pool," is a cornerstone of modern asymmetric synthesis. Terpenes and their derivatives, due to their abundance, low cost, and inherent chirality, are prominent members of this pool. nih.gov Compounds like (-)-citronellol, (-)-isopulegol, and the structurally related ketone (+)-pulegone are frequently employed as starting materials for the total synthesis of complex natural products. nih.gov

3-Methyl-5-(propan-2-yl)cyclohexan-1-one, possessing defined stereocenters at the C3 and C5 positions, fits the profile of a valuable chiral building block, or "synthon." The fixed spatial orientation of the methyl and isopropyl groups provides a rigid conformational framework. This inherent stereochemistry can be exploited to control the formation of new stereocenters during subsequent chemical transformations, making it a powerful tool for enantioselective synthesis. researchgate.net Its role is analogous to that of other well-known terpene-derived building blocks used to construct complex molecular architectures with high stereochemical precision. nih.gov

Derivatization at the Carbonyl Group for Specific Synthetic Handles

The carbonyl group is the most reactive site in the this compound molecule and provides a primary locus for derivatization. Converting the ketone into other functional groups, or "synthetic handles," opens up a wide array of subsequent transformations.

Common derivatization strategies include:

Enolate Formation: Treatment with a base deprotonates one of the α-carbons (C2 or C6) to form a nucleophilic enolate. This intermediate is central to many carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations, allowing for the introduction of diverse substituents. nrochemistry.com

Enamine Synthesis: Reaction with a secondary amine (e.g., pyrrolidine, morpholine) yields an enamine. Enamines are synthetically equivalent to enolates but are less basic and react under milder conditions, making them useful for alkylation and acylation reactions (Stork enamine synthesis).

Hydrazone and Oxime Formation: Condensation with hydrazine (B178648) derivatives or hydroxylamine (B1172632) yields hydrazones and oximes, respectively. Girard's reagents, which are hydrazine derivatives containing a quaternary ammonium (B1175870) salt, can be used to form water-soluble hydrazones. nih.gov This property facilitates the separation and purification of the ketone from complex mixtures. nih.govsigmaaldrich.com These derivatives can also serve as precursors for other functional groups or participate in rearrangement reactions.

These derivatizations transform the ketone into a versatile intermediate, enabling its incorporation into more complex molecular frameworks.

Introduction of Additional Stereocenters or Functional Groups

The existing stereochemistry of this compound can direct the stereochemical outcome of reactions, allowing for the diastereoselective introduction of new stereocenters and functional groups.

Key stereoselective reactions include:

Stereoselective Reduction: The reduction of the carbonyl group produces a new stereocenter at C1, yielding a 3-methyl-5-(propan-2-yl)cyclohexan-1-ol. The choice of reducing agent (e.g., NaBH₄, L-selectride) and reaction conditions can favor the formation of one diastereomeric alcohol over the other (axial vs. equatorial attack of the hydride), leading to isomers analogous to menthol (B31143) and neomenthol. nih.govscentree.co

Diastereoselective Alkylation: The enolate formed from the parent ketone can be alkylated. The incoming electrophile will preferentially approach from the less sterically hindered face of the molecule, a direction dictated by the conformation of the cyclohexane (B81311) ring and the equatorial preference of the large isopropyl group. This leads to the formation of a new stereocenter at C2 or C6 with predictable relative stereochemistry.

Aldol and Michael Reactions: The enolate can also act as a nucleophile in aldol condensations or Michael additions. In these reactions, the facial selectivity is again controlled by the pre-existing chiral centers, resulting in products with multiple, well-defined stereocenters. masterorganicchemistry.com

These methods are fundamental for elaborating the simple monocyclic core into more complex and functionally dense structures.

Synthesis of Fused or Bridged Ring Systems Incorporating the Core Structure

The this compound framework is an excellent starting point for the construction of polycyclic systems through annulation reactions, which form a new ring onto an existing one.

Fused Ring Systems: The Robinson annulation is a powerful method for creating a six-membered ring, leading to a fused bicyclic system. wikipedia.orgmasterorganicchemistry.com The process involves a tandem Michael addition and intramolecular aldol condensation. nrochemistry.comfiveable.me

Michael Addition: The enolate of this compound acts as a Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone (MVK).

Aldol Condensation: The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to form a new six-membered ring fused to the original cyclohexanone (B45756) ring. masterorganicchemistry.com This creates a decalin-based skeleton, a core structure found in many steroids and other natural products. wikipedia.orgfiveable.me

Bridged Ring Systems: Bridged bicyclic systems, such as bicyclo[2.2.2]octane or bicyclo[3.2.1]octane derivatives, can also be synthesized. mdpi.comgoogle.comdtic.milnih.gov This often requires installing appropriate functionality to facilitate an intramolecular cyclization. For example, a "bridged Robinson annulation" has been described, which involves an intermolecular Michael addition followed by an intramolecular aldol process under acidic conditions to yield bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu Alternatively, functionalizing the ring with a diene or dienophile could enable an intramolecular Diels-Alder reaction to form a bridged system.

Structural Analogues with Modified Side Chains or Ring Substitutions

Research into structural analogues involves modifying the core structure of this compound to study structure-activity relationships or develop new compounds with unique properties. mdpi.com Modifications can target the side chains (methyl and isopropyl groups) or the cyclohexanone ring itself.

Synthesis of Analogues:

Modification of Side Chains: Precursors like (+)-pulegone, which features an exocyclic double bond, can be used. nih.gov Oxidative cleavage (e.g., ozonolysis) of this double bond yields a keto-aldehyde, which can then be subjected to various reactions (e.g., Wittig reaction, Grignard addition) to install new, modified side chains.

Modification of Ring Substituents: Enolate chemistry is the primary method for introducing new substituents onto the ring. As described previously, alkylation of the enolate at the C2 or C6 position can introduce a variety of alkyl or functionalized groups.

Synthesis from Different Precursors: Analogues can be synthesized from alternative starting materials. For instance, menthone and isomenthone (B49636) are diastereomers of the target compound where the isopropyl group is at the C2 position. wikipedia.orgfrontiersin.org These can be prepared by oxidation of the corresponding menthol isomers or through hydrogenation of thymol. scentree.co

The table below presents a comparison of this compound with some of its common structural analogues.

| Compound Name | Core Structure | Key Structural Difference from Target Compound | Common Precursor(s) |

|---|---|---|---|

| This compound | Cyclohexanone | Reference Compound | Hydrogenation of pulegone (B1678340) derivatives |

| Menthone | Cyclohexanone | Diastereomer; substituents at C2 (isopropyl) and C5 (methyl) in a trans configuration. wikipedia.org | Oxidation of menthol wikipedia.org |

| Isomenthone | Cyclohexanone | Diastereomer; substituents at C2 (isopropyl) and C5 (methyl) in a cis configuration. scentree.cowikipedia.org | Epimerization of menthone; hydrogenation of pulegone wikipedia.org |

| (+)-Pulegone | Cyclohexenone | Unsaturated analogue with an endocyclic double bond and an exocyclic double bond (isopropylidene group). nih.govbenthamscience.com | Pennyroyal oil, various mint species nih.gov |

| 3-Methylcyclohexanone (B152366) | Cyclohexanone | Lacks the C5 isopropyl group. nih.gov | Hydrogenation of m-cresol (B1676322) nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Versatile Chiral Building Block in Enantioselective Synthesis

The presence of two stereocenters in 3-Methyl-5-(propan-2-yl)cyclohexan-1-one makes it an attractive chiral building block for enantioselective synthesis. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction, and while direct applications of this specific ketone as an auxiliary are not extensively documented, the principles of asymmetric synthesis using chiral ketones are well-established.

The general strategy involves the temporary attachment of the chiral ketone to an achiral substrate. The steric bulk and electronic properties of the ketone then direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary can be cleaved and recovered. The diastereoselectivity of such reactions is a critical measure of the auxiliary's effectiveness.

For instance, in asymmetric aldol (B89426) reactions, a chiral ketone can be converted into its corresponding enolate, which then reacts with an aldehyde. The facial selectivity of this reaction is dictated by the chiral environment of the enolate, leading to the formation of a diastereomerically enriched aldol adduct. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched β-hydroxy ketone. While specific data for this compound in this role is limited in publicly available literature, its structural features are analogous to other successful chiral auxiliaries.

Table 1: Key Concepts in Enantioselective Synthesis

| Term | Definition | Relevance to this compound |

| Chiral Building Block | A molecule that is enantiomerically pure and can be incorporated into a larger molecule to introduce chirality. | The defined stereocenters of this compound make it a potential chiral synthon. |

| Chiral Auxiliary | A chiral compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. | Its structure could be modified to serve as a recoverable chiral auxiliary. |

| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. | A key performance indicator if used as a chiral auxiliary. |

| Enantioselective Synthesis | A chemical synthesis that preferentially produces one of two enantiomers. | The primary goal of utilizing chiral building blocks like this ketone. |

Precursor for the Synthesis of Complex Organic Molecules

The cyclohexanone (B45756) framework of this compound provides a versatile scaffold for the synthesis of more complex organic molecules, including natural products and their analogues. The ketone functionality allows for a wide range of chemical transformations, such as nucleophilic additions, reductions, and alpha-functionalization, to build molecular complexity.

Research in the diastereoselective synthesis of highly substituted cyclohexanones highlights the utility of this structural motif in creating molecules with multiple stereocenters. nih.gov Although not directly mentioning this compound, these studies demonstrate the potential of related structures in cascade reactions to form intricate polycyclic systems. nih.gov The methyl and isopropyl substituents on the ring can influence the stereochemical outcome of these transformations, providing a degree of control in the synthesis of specific stereoisomers.

The development of synthetic routes to pharmaceutical intermediates often involves the use of such cyclic ketones. sumitomo-chem.co.jp The functional group handles and the inherent chirality of this compound make it a plausible starting material for the synthesis of biologically active compounds where a substituted cyclohexane (B81311) ring is a key structural feature.

Development of Ligands for Catalysis Research

The development of novel ligands is a cornerstone of modern catalysis research. Chiral ligands are particularly crucial for asymmetric catalysis, where they can induce enantioselectivity in metal-catalyzed reactions. While there is a lack of specific literature detailing the use of this compound in ligand synthesis, its structure offers potential for the creation of new chiral ligands.

For example, the ketone could be converted into a chiral diamine or a phosphine-containing molecule. These functionalities are common in privileged ligand scaffolds. The stereochemistry of the methyl and isopropyl groups would create a specific chiral pocket around a metal center, which could influence the stereochemical outcome of a catalyzed reaction. The synthesis of such ligands would likely involve a multi-step sequence starting with the reduction of the ketone or its conversion to an oxime, followed by the introduction of the desired coordinating atoms.

Role in Polymer Chemistry and Advanced Materials

Recent research has explored the use of methyl-cyclohexanone moieties in the synthesis of novel conducting polymers. A study detailed the synthesis of arylidene polymers and copolymers through the solution polycondensation of terephthalaldehyde (B141574) with methyl-cyclohexanone. lifescienceglobal.com While the specific isomer of methyl-cyclohexanone used was not explicitly this compound, this work demonstrates the potential for cyclohexanone derivatives to be incorporated into polymer backbones.

The resulting polymers exhibited interesting thermal and electrical properties. lifescienceglobal.com The thermal stability of these polymers was evaluated by thermogravimetric analysis (TGA), showing degradation temperatures in the range of 205 to 370 °C. lifescienceglobal.com Furthermore, the electrical conductivity of the synthesized polymers and copolymers was enhanced by doping with iodine, reaching values in the range of 10⁻⁹ to 10⁻⁸ S cm⁻¹. lifescienceglobal.com X-ray analysis indicated some degree of crystallinity in the polymers. lifescienceglobal.com The morphological properties of the copolymers were also investigated using scanning electron microscopy (SEM). lifescienceglobal.com This research opens the door for the potential application of specifically substituted cyclohexanones, like this compound, in the development of new functional polymers and advanced materials with tailored properties.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of specific stereoisomers of substituted cyclohexanones like 3-Methyl-5-(propan-2-yl)cyclohexan-1-one is a key challenge. Future research will undoubtedly focus on methodologies that are not only efficient but also environmentally benign.

Key Research Thrusts:

Biocatalysis: The use of enzymes to carry out stereoselective transformations offers a green alternative to traditional chemical methods. For instance, ω-transaminases have been successfully used for the amination of (-)-menthone (B42992) to produce (+)-neomenthylamine, demonstrating the potential of biocatalysts in creating valuable derivatives from this structural family. nih.govhep.com.cn Future work could involve screening for or engineering enzymes that can selectively synthesize or modify this compound. Chemoenzymatic routes, combining traditional synthesis with biocatalytic steps, could also provide access to intermediates that are otherwise difficult to obtain. acs.org

Green Catalysts: The development of non-precious metal catalysts and the use of greener reagents are paramount. Research into catalytic systems using earth-abundant metals or organocatalysts for reactions such as hydrogenation and oxidation will be crucial. researchgate.net The use of ionic liquids as recyclable reaction media also presents a promising avenue for developing more sustainable processes for the synthesis of highly substituted cyclohexanone (B45756) derivatives. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product, such as cascade or domino reactions, will be a primary focus. These multicomponent procedures can construct complex cyclohexanone frameworks in a single pot, reducing waste and improving efficiency. beilstein-journals.orgchemistryresearches.ir

| Methodology | Potential Advantages for Synthesis | Key Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme discovery and engineering, substrate specificity, scalability. |

| Green Catalysis | Lower cost, reduced toxicity, catalyst recyclability. researchgate.net | Catalyst efficiency and stability, selectivity control. |

| Cascade Reactions | Increased efficiency, reduced waste, operational simplicity. nih.gov | Complexity of reaction design, control over multiple steps. |

Exploration of Novel Reactivity and Catalytic Pathways

Understanding and expanding the reactivity of this compound is fundamental to unlocking its potential. Future research will likely explore novel catalytic systems to achieve transformations that are currently challenging.

Asymmetric Catalysis: Achieving high enantioselectivity in the synthesis of specific isomers is a major goal. Research into chiral catalysts, such as those based on rhodium or ruthenium for asymmetric hydrogenation, will be vital for accessing optically pure forms of the compound and its derivatives. ciac.jl.cnresearchgate.netgoogle.com The development of confined chiral acid catalysts has shown promise for selective conversions of related terpenes, a strategy that could be adapted for this molecule. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular editing. Exploring catalytic pathways, such as those involving photoredox catalysis, to selectively activate and functionalize the α- and β-positions of the cyclohexanone ring could lead to a wide range of new derivatives without the need for pre-functionalized substrates. acs.orgscispace.comacs.orgnih.govchemistryviews.org

Photocatalysis: The use of light to drive chemical reactions offers mild and selective transformation pathways. Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cyclohexanones, highlighting a novel strategy for building complex cyclic ketones. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical behavior. For this compound, computational modeling can provide insights that guide experimental work.

Conformational Analysis: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations of the molecule and its stereoisomers. researchgate.nettandfonline.com This information is crucial for understanding its reactivity and designing stereoselective reactions.

Reaction Mechanism and Selectivity: DFT studies can elucidate reaction pathways and predict the energy barriers for different outcomes. researchgate.netnih.gov This allows for the rational design of catalysts and reaction conditions to favor the desired product. For instance, modeling can help understand the factors controlling stereoselectivity in nucleophilic substitution reactions of related cyclohexanone acetals. nih.gov

Predictive Modeling for Properties: Computational tools can be employed to predict the physical, chemical, and even sensory properties of the molecule and its derivatives. This can accelerate the discovery of new compounds with desirable characteristics, for example, as flavor or fragrance ingredients.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow and automated systems offers significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Microreactors provide enhanced heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and selectivities. rsc.orgchimia.chrsc.org This technology is particularly well-suited for the fine chemicals and fragrance industries, where precise control is essential. beilstein-journals.orgresearchgate.netnih.govnih.gov Continuous flow systems can also enable the safe use of hazardous reagents and the telescoping of multiple reaction steps, streamlining the synthesis process. researchgate.net

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of synthetic routes by performing numerous experiments in parallel with high precision. chemistryworld.comresearchgate.net These systems can rapidly screen different catalysts, reagents, and conditions to identify the optimal pathway for synthesizing this compound and its derivatives. mit.edu The integration of automated synthesis with machine learning algorithms could further enhance the efficiency of molecular discovery. semanticscholar.org

| Technology | Impact on Research & Development | Key Benefits |

| Flow Chemistry | Enables rapid process optimization and scalable production. acs.org | Improved safety, higher yields, better process control, reduced waste. beilstein-journals.org |

| Automated Synthesis | Accelerates reaction discovery and optimization. researchgate.net | High-throughput experimentation, increased reproducibility, reduced manual labor. |

Discovery of Underexplored Transformations and Derivatizations

The structural scaffold of this compound serves as a template for the creation of a diverse array of new molecules with potentially valuable properties.

Novel Functionalization: Beyond the α- and β-positions, research into functionalizing other parts of the molecule could yield novel structures. For example, exploring reactions that modify the isopropyl or methyl groups could lead to new classes of compounds.

Ring Transformations: Investigating reactions that alter the cyclohexanone ring itself, such as ring-expansion, contraction, or cleavage, could open doors to entirely new molecular architectures. The Ferrier reaction, for instance, has been used to create novel polysubstituted chiral cyclohexanones from carbohydrate precursors. nih.gov

Derivatization for Biological Activity: Many derivatives of cyclic ketones exhibit interesting biological activities. beilstein-journals.org Systematic derivatization of the this compound structure and screening for biological activity could lead to the discovery of new pharmaceutical or agrochemical agents. For example, the related p-menthane (B155814) scaffold is a common feature in biologically active monoterpene thiols. nih.gov